Boc-D-Lys(biotinyl)-OH
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Overview
Description
Boc-D-Lys(biotinyl)-OH is a compound that combines the protective group tert-butyloxycarbonyl (Boc) with D-lysine, which is biotinylated. This compound is often used in peptide synthesis and bioconjugation due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(biotinyl)-OH typically involves the following steps:
Protection of D-lysine: D-lysine is first protected with a Boc group. This is achieved by reacting D-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF) at 0°C.
Biotinylation: The Boc-protected D-lysine is then biotinylated.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys(biotinyl)-OH can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with other amino acids or peptides in the presence of coupling agents like HBTU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HBTU and DIPEA in dichloromethane.
Major Products Formed
Deprotection: D-lysine with a free amino group.
Coupling: Peptides or bioconjugates with biotinylated lysine residues.
Scientific Research Applications
Boc-D-Lys(biotinyl)-OH has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-Lys(biotinyl)-OH primarily involves its use as a building block in peptide synthesis and bioconjugation. The Boc group protects the amino group of lysine during synthesis, preventing unwanted reactions. The biotin moiety allows for strong binding to streptavidin, which is used in various detection and purification methods .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Lys(biotinyl)-OH: Similar to Boc-D-Lys(biotinyl)-OH but uses the fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.
Boc-L-Lys(biotinyl)-OH: Uses L-lysine instead of D-lysine.
Uniqueness
This compound is unique due to the combination of the Boc protective group and the D-lysine configuration, which can offer different reactivity and stability compared to its L-lysine counterpart .
Properties
Molecular Formula |
C21H36N4O5S2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-sulfanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C21H36N4O5S2/c1-21(2,3)30-20(29)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(31)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,29)(H,27,28)(H2,23,25,31)/t13-,14+,15+,17+/m1/s1 |
InChI Key |
ZRIABHIGTOAMSR-AESZEHBQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=S)N2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=S)N2)C(=O)O |
Origin of Product |
United States |
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